molecular formula C12H9NO4 B6386515 5-(3-Hydroxyphenyl)-2-hydroxyisonicotinic acid, 95% CAS No. 1261955-15-0

5-(3-Hydroxyphenyl)-2-hydroxyisonicotinic acid, 95%

Cat. No. B6386515
CAS RN: 1261955-15-0
M. Wt: 231.20 g/mol
InChI Key: UHRPMMYURJJODE-UHFFFAOYSA-N
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Description

5-(3-Hydroxyphenyl)-2-hydroxyisonicotinic acid, 95% (5-HIPINA), is an organic compound composed of two isonicotinic acid molecules and one 3-hydroxyphenyl group. It is a valuable compound in the chemical and pharmaceutical industries due to its various applications in scientific research, drug development, and drug synthesis.

Scientific Research Applications

5-(3-Hydroxyphenyl)-2-hydroxyisonicotinic acid, 95% has a wide range of applications in scientific research. It has been used as a substrate in enzyme assays and as a reagent in the synthesis of other compounds. It has also been used to study the structure and function of proteins and enzymes, as well as the mechanisms of various metabolic pathways. Additionally, it has been used in the synthesis of drugs, including anti-inflammatory and anti-cancer drugs.

Mechanism of Action

The mechanism of action of 5-(3-Hydroxyphenyl)-2-hydroxyisonicotinic acid, 95% is not yet fully understood. However, it is believed to interact with proteins and enzymes, as well as metabolic pathways, to produce its effects. It is thought to act as a substrate in enzyme assays, as well as a reagent in the synthesis of other compounds. Additionally, it is believed to interact with various proteins and enzymes to produce its physiological effects.
Biochemical and Physiological Effects
5-(3-Hydroxyphenyl)-2-hydroxyisonicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the synthesis of fatty acids, as well as the activity of enzymes involved in the metabolism of carbohydrates. Additionally, it has been shown to inhibit the activity of enzymes involved in the synthesis of proteins, as well as the activity of enzymes involved in the metabolism of amino acids. It has also been shown to possess anti-inflammatory, anti-cancer, and anti-microbial effects.

Advantages and Limitations for Lab Experiments

5-(3-Hydroxyphenyl)-2-hydroxyisonicotinic acid, 95% has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and can be used in a wide range of experiments. Additionally, it is relatively stable and can be stored for long periods of time without significant degradation. However, it is important to note that 5-(3-Hydroxyphenyl)-2-hydroxyisonicotinic acid, 95% is a relatively toxic compound and should be handled with care.

Future Directions

There are a number of potential future directions for the use of 5-(3-Hydroxyphenyl)-2-hydroxyisonicotinic acid, 95% in scientific research. It could be used to further study the structure and function of proteins and enzymes, as well as the mechanisms of various metabolic pathways. Additionally, it could be used to develop and synthesize new drugs, including anti-inflammatory and anti-cancer drugs. Finally, it could be used to develop new methods and techniques for the synthesis of other compounds.

Synthesis Methods

5-(3-Hydroxyphenyl)-2-hydroxyisonicotinic acid, 95% can be synthesized through a multi-step process involving the reaction of 3-hydroxybenzoic acid and isonicotinic acid in the presence of a catalyst. The reaction is conducted in a solvent such as acetic acid or ethanol. The reaction yields a product containing two isonicotinic acid molecules and one 3-hydroxyphenyl group, which is then purified through a recrystallization process.

properties

IUPAC Name

5-(3-hydroxyphenyl)-2-oxo-1H-pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO4/c14-8-3-1-2-7(4-8)10-6-13-11(15)5-9(10)12(16)17/h1-6,14H,(H,13,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHRPMMYURJJODE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=CNC(=O)C=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60686960
Record name 5-(3-Hydroxyphenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60686960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Hydroxyphenyl)-2-hydroxyisonicotinic acid

CAS RN

1261955-15-0
Record name 5-(3-Hydroxyphenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60686960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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